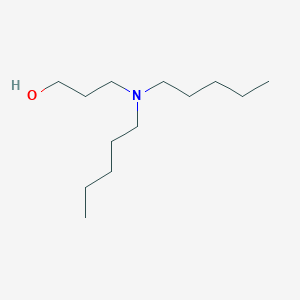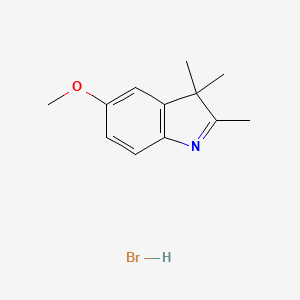
5-Methoxy-2,3,3-trimethylindole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,3,3-trimethylindole;hydrobromide is a chemical compound with the molecular formula C12H15NO. It is a derivative of indole, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,3-trimethylindole;hydrobromide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2,3,3-trimethylindole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated indoles .
Aplicaciones Científicas De Investigación
5-Methoxy-2,3,3-trimethylindole;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,3,3-trimethylindole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural properties.
5-Methoxy-2,3,3-trimethyl-3H-indole: A closely related compound with slight variations in its chemical structure.
Uniqueness
5-Methoxy-2,3,3-trimethylindole;hydrobromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the trimethyl substitution at the 2,3,3-positions make it a valuable compound for various research applications .
Propiedades
Número CAS |
55953-65-6 |
|---|---|
Fórmula molecular |
C12H16BrNO |
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
5-methoxy-2,3,3-trimethylindole;hydrobromide |
InChI |
InChI=1S/C12H15NO.BrH/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8;/h5-7H,1-4H3;1H |
Clave InChI |
BFICIDXALITDCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


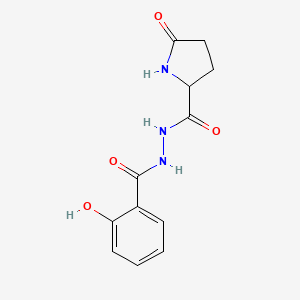

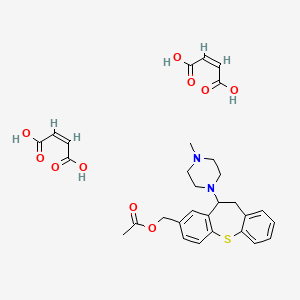
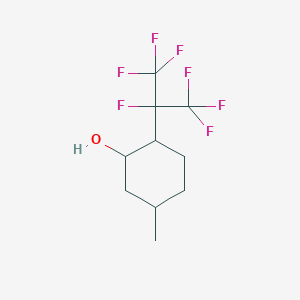


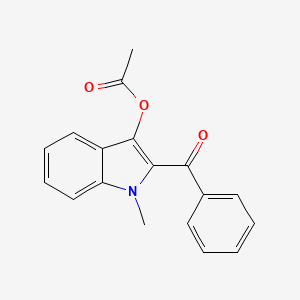

![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)



![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
